
Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
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Overview
Description
Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- is a complex organic compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta and cyclopropa rings.
Functional group modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation and reduction.
Esterification: The final step involves esterification to attach the tetradecanoic acid moiety.
Industrial Production Methods
Industrial production of this compound is complex and requires precise control of reaction conditions. It often involves:
High-pressure reactors: To facilitate cyclization reactions.
Catalysts: To increase the efficiency of functional group modifications.
Purification steps: Including chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities
Mechanism of Action
The mechanism of action of this compound involves:
Activation of protein kinase C (PKC): Leading to various cellular responses, including apoptosis in cancer cells.
Interaction with cellular membranes: Affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ingenol mebutate: Known for its anticancer properties and similar structural features.
Hexadecanoic acid: A simpler fatty acid with different biological activities.
Uniqueness
This compound is unique due to its complex structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile molecule for scientific research.
Biological Activity
Tetradecanoic acid, also known as myristic acid (C14:0), is a saturated fatty acid that has garnered attention for its diverse biological activities. This article focuses on the biological activities associated with tetradecanoic acid and its derivatives, particularly the compound described as 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester .
Overview of Biological Activities
Tetradecanoic acid and its derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties. The following sections detail these activities supported by research findings and case studies.
Antimicrobial Activity
Tetradecanoic acid has been shown to possess significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi:
- Antifungal Activity : A study demonstrated that 2-bromo tetradecanoic acid exhibited potent antifungal activity against Saccharomyces cerevisiae (MIC = 10 μM) and Candida albicans (MIC = 39 μM) .
- Bacterial Inhibition : Research on saturated fatty acids found that tetradecanoic acid reduced the production of virulence factors in Pseudomonas aeruginosa, inhibiting pyocyanin production by 35–58% at concentrations ranging from 40 to 1,000 µM without affecting bacterial growth .
Anti-inflammatory Properties
Tetradecanoic acid has been linked to anti-inflammatory effects. Its role in modulating immune responses is notable:
- Mitogenicity and TNF Induction : In a comparative study of lipid A's, LA-17-PP containing tetradecanoic acid showed strong mitogenicity and tumor necrosis factor (TNF)-inducing activity while exhibiting low pyrogenicity . This suggests its potential application in immunotherapy.
Case Studies
Several case studies illustrate the biological activity of tetradecanoic acid:
- Study on Lipid A : The study compared various lipid A structures where LA-17-PP demonstrated significant biological activity due to its composition of tetradecanoic acid. It highlighted the importance of fatty acid composition on biological functions .
- Cyanobacterial Extracts : Research on cyanobacterial extracts revealed that they contain long-chain fatty acids including tetradecanoic acid, which were reported to have antioxidant and antimicrobial activities .
Data Table: Summary of Biological Activities
Properties
CAS No. |
83036-62-8 |
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Molecular Formula |
C34H56O6 |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)40-31-22(2)20-33-23(3)18-26-28(32(26,4)5)25(30(33)38)19-24(21-35)29(37)34(31,33)39/h20,23-26,28-29,31,35,37,39H,6-19,21H2,1-5H3/t23-,24?,25+,26?,28+,29-,31+,33+,34+/m1/s1 |
InChI Key |
BGJQCVCRJRMOGD-XZIFVCQGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(C[C@H](C2=O)[C@H]4C(C4(C)C)C[C@H]3C)CO)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Origin of Product |
United States |
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